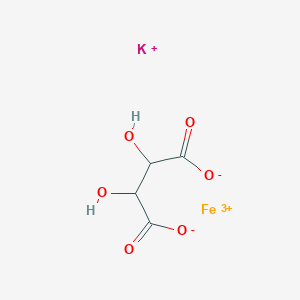
(R-(R*,R*))-Tartaric acid, iron potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R-(R*,R*))-Tartaric acid, iron potassium salt is a coordination compound that combines tartaric acid with iron and potassium ions Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (R-(R*,R*))-Tartaric acid, iron potassium salt typically involves the reaction of tartaric acid with iron and potassium salts under controlled conditions. One common method is to dissolve tartaric acid in water and then add a solution of iron(III) chloride and potassium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the iron potassium salt of tartaric acid. The resulting product is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and more efficient mixing and heating systems. The process involves similar steps as the laboratory synthesis but with optimized conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(R-(R*,R*))-Tartaric acid, iron potassium salt can undergo various chemical reactions, including:
Oxidation: The iron component can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions where the iron or potassium ions are replaced by other metal ions.
Complexation: The tartaric acid moiety can form complexes with other metal ions, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron component.
Substituting Agents: Metal salts such as copper(II) sulfate or zinc chloride can be used in substitution reactions.
Complexing Agents: Ligands such as ethylenediamine or 1,10-phenanthroline can be used to form complexes with the tartaric acid moiety.
Major Products Formed
Oxidation: Oxidized forms of iron, such as iron(III) oxide.
Substitution: New metal-tartaric acid complexes with different metal ions.
Complexation: Various coordination compounds with different ligands.
科学的研究の応用
(R-(R*,R*))-Tartaric acid, iron potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential role in biological systems as a source of iron and potassium.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of certain types of catalysts and as a stabilizing agent in various industrial processes.
作用機序
The mechanism of action of (R-(R*,R*))-Tartaric acid, iron potassium salt involves its ability to coordinate with metal ions and form stable complexes. The tartaric acid moiety acts as a chelating agent, binding to metal ions through its carboxyl and hydroxyl groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various chemical and biological processes. The iron component can participate in redox reactions, while the potassium ions can play a role in maintaining ionic balance in solutions.
類似化合物との比較
Similar Compounds
Tartaric Acid, Sodium Salt: Similar in structure but with sodium ions instead of potassium and iron.
Citric Acid, Iron Potassium Salt: Another coordination compound with citric acid instead of tartaric acid.
Malic Acid, Iron Potassium Salt: Similar coordination compound with malic acid.
Uniqueness
(R-(R*,R*))-Tartaric acid, iron potassium salt is unique due to its specific combination of tartaric acid with iron and potassium ions. This combination imparts distinct chemical properties, such as its ability to form stable complexes and participate in redox reactions. The presence of both iron and potassium ions also makes it useful in applications where both elements are required.
特性
CAS番号 |
14948-71-1 |
|---|---|
分子式 |
C4H4FeKO6+2 |
分子量 |
243.01 g/mol |
IUPAC名 |
potassium;2,3-dihydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/C4H6O6.Fe.K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;+3;+1/p-2 |
InChIキー |
OANKQWMGEVBWDY-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Fe+3] |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Fe+3] |
Key on ui other cas no. |
14948-71-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















